(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
12769-07-2
VCID:
VC0079430
InChI:
InChI=1S/C40H67N9O15/c1-17(2)11-22(42-32(56)23(12-18(3)4)44-36(60)27(16-50)47-37(61)30(20(7)8)48-31(55)21(9)41)33(57)45-25(14-28(51)52)35(59)43-24(13-19(5)6)34(58)46-26(15-29(53)54)38(62)49-40(10)39(63)64(40)49/h17-27,30,39,50,63H,11-16,41H2,1-10H3,(H8-,42,43,44,45,46,47,48,51,52,53,54,55,56,57,58,59,60,61)/p+1/t21-,22-,23-,24-,25-,26-,27-,30-,39+,40-,49?/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1C2([O+]1C2O)C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N
Molecular Formula:
C40H68N9O15+
Molecular Weight:
915 g/mol
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
CAS No.: 12769-07-2
Main Products
VCID: VC0079430
Molecular Formula: C40H68N9O15+
Molecular Weight: 915 g/mol
CAS No. | 12769-07-2 |
---|---|
Product Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Molecular Formula | C40H68N9O15+ |
Molecular Weight | 915 g/mol |
IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C40H67N9O15/c1-17(2)11-22(42-32(56)23(12-18(3)4)44-36(60)27(16-50)47-37(61)30(20(7)8)48-31(55)21(9)41)33(57)45-25(14-28(51)52)35(59)43-24(13-19(5)6)34(58)46-26(15-29(53)54)38(62)49-40(10)39(63)64(40)49/h17-27,30,39,50,63H,11-16,41H2,1-10H3,(H8-,42,43,44,45,46,47,48,51,52,53,54,55,56,57,58,59,60,61)/p+1/t21-,22-,23-,24-,25-,26-,27-,30-,39+,40-,49?/m0/s1 |
Standard InChIKey | CNGYCRCEAWEDIL-PHZZBMITSA-O |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1[C@]2([O+]1[C@H]2O)C)N |
SMILES | CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1C2([O+]1C2O)C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1C2([O+]1C2O)C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Sequence | AVSLLDLD |
PubChem Compound | 11963669 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume